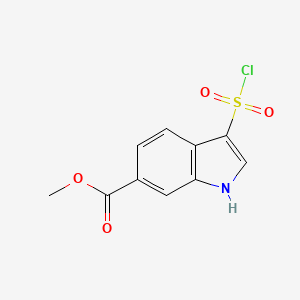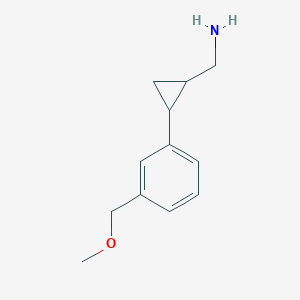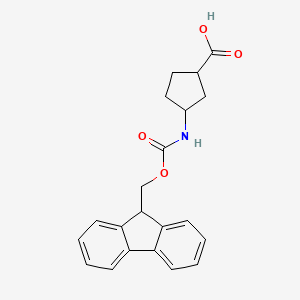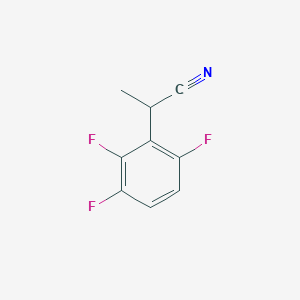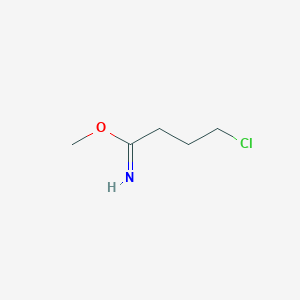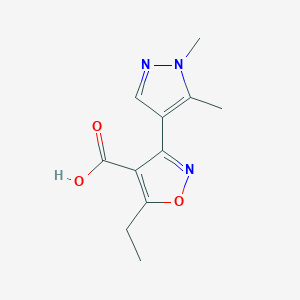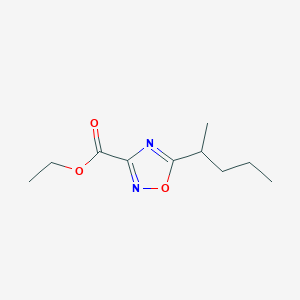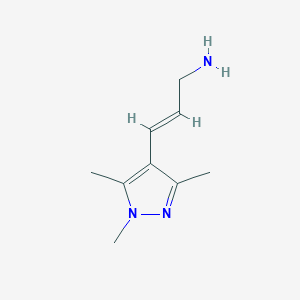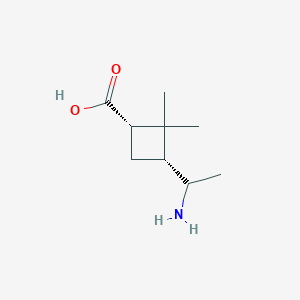
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutane ring substituted with an aminoethyl group and a carboxylic acid group, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Aminoethyl Group: This step can be achieved through nucleophilic substitution reactions where an appropriate precursor is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include imines or oxides.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products will vary depending on the substituent introduced.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism by which rac-(1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Binding: The compound may bind to active sites of enzymes, inhibiting their activity.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
(1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid: The non-racemic form of the compound.
Cyclobutane Derivatives: Other cyclobutane compounds with different substituents.
Uniqueness
Structural Features: The presence of both an aminoethyl group and a carboxylic acid group on the cyclobutane ring makes this compound unique.
Reactivity: Its specific reactivity patterns distinguish it from other similar compounds.
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
(1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-5(10)6-4-7(8(11)12)9(6,2)3/h5-7H,4,10H2,1-3H3,(H,11,12)/t5?,6-,7+/m0/s1 |
InChI 键 |
LTZUOWBRLVQGGG-BOJSHJERSA-N |
手性 SMILES |
CC([C@@H]1C[C@@H](C1(C)C)C(=O)O)N |
规范 SMILES |
CC(C1CC(C1(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


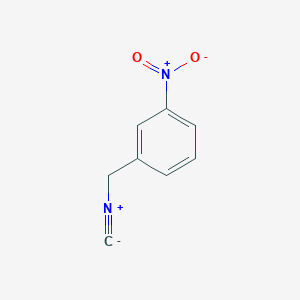
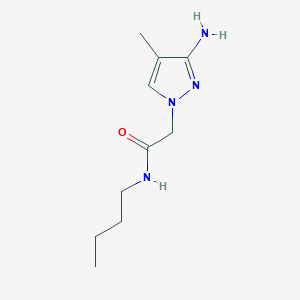
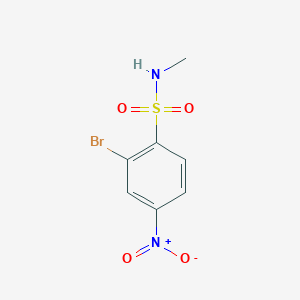
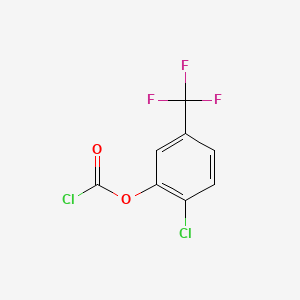
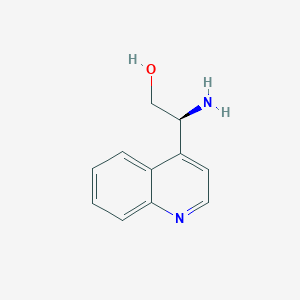
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)
